NOC 18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

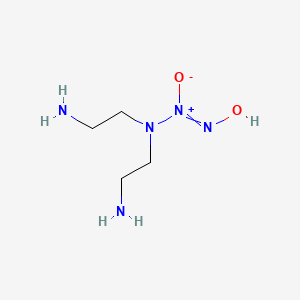

Formule moléculaire |

C4H13N5O2 |

|---|---|

Poids moléculaire |

163.18 g/mol |

Nom IUPAC |

[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium |

InChI |

InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2 |

Clé InChI |

YNRCBOXEDICOIX-UHFFFAOYSA-N |

SMILES canonique |

C(CN(CCN)[N+](=NO)[O-])N |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NOC-18

Introduction

NOC-18, also known as DETA/NO or DETA NONOate, is a member of the diazeniumdiolate class of compounds, commonly referred to as NONOates. Its chemical name is 1-Hydroxy-2-oxo-3,3-bis(2-aminoethyl)-1-triazene.[1][2] These compounds are widely utilized in biomedical research as nitric oxide (NO) donors due to their ability to spontaneously release NO under physiological conditions without the need for enzymatic activation.[1][3] NOC-18 is specifically characterized by its long half-life, making it a valuable tool for studies requiring sustained, controlled release of nitric oxide.[2][4] This guide provides a detailed examination of its mechanism of action, downstream signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism: Spontaneous Nitric Oxide Release

The fundamental mechanism of action for NOC-18 is its spontaneous, pH-dependent decomposition to release nitric oxide.[5][6] As a stable NO-amine complex, NOC-18 is relatively stable in alkaline solutions (pH ≥ 10.0) but readily decomposes upon exposure to protons in aqueous solutions at physiological pH (7.4).[3][4][6] The decomposition process follows first-order kinetics and results in the release of two molecules of NO per molecule of the parent compound, although the release of the second NO molecule is reported to be very slow.[1][3][5] The by-products of this decomposition are generally considered to not interfere with cellular activities, providing a clean source of pure NO for experimental systems.[1][3]

The rate of NO release is determined by the compound's chemical structure, pH, and temperature.[5][6] This predictable decomposition allows researchers to generate reproducible, steady-state concentrations of NO.[5]

Downstream Signaling Pathways of Nitric Oxide

Once released, nitric oxide acts as a crucial signaling molecule that diffuses rapidly across cell membranes. Its biological effects are concentration-dependent, with lower concentrations often promoting cell survival and higher concentrations leading to apoptosis.[7][8] NO mediates its effects through two primary pathways: a cGMP-dependent pathway and a cGMP-independent pathway.

cGMP-Dependent Signaling

The principal receptor for NO is soluble guanylate cyclase (sGC). The binding of NO to the heme moiety of sGC activates the enzyme, catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] cGMP, a second messenger, subsequently activates downstream targets, most notably Protein Kinase G (PKG).[9] This NO/sGC/cGMP/PKG pathway is central to many physiological processes:

-

Cardioprotection: In cardiac ischemia models, NOC-18 has been shown to exert cardioprotective effects by modulating the mitochondrial permeability transition pore (mPTP).[9][10] This is believed to occur via PKG-mediated phosphorylation of mitochondrial proteins, such as the α-subunit of ATP synthase and adenine (B156593) nucleotide (ADP/ATP) translocase 1, which are components of the mPTP.[9][10]

-

Nociception: The NO-cGMP pathway is directly implicated in mediating thermal hyperalgesia in the central nervous system.[11]

cGMP-Independent Signaling (Post-Translational Modifications)

NO can also exert its effects independently of cGMP, primarily through direct post-translational modification of proteins. A key mechanism is S-nitrosation, the covalent attachment of an NO group to a cysteine thiol on a target protein. Additionally, NO can react with superoxide (B77818) radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. Peroxynitrite can cause cellular damage by modifying proteins, peroxidizing lipids, and causing DNA strand breaks, which can ultimately trigger apoptosis.[8] NOC-18 has been observed to induce dose-dependent apoptosis in macrophages, a process that may be mediated by these cGMP-independent mechanisms.[4]

Quantitative Data Summary

The physicochemical properties and biological effects of NOC-18 have been quantified in various studies.

Table 1: Physicochemical and Kinetic Properties of NOC-18

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Chemical Name | 1-Hydroxy-2-oxo-3,3-bis(2-aminoethyl)-1-triazene | - | [1] |

| Synonyms | DETA/NO, DETA NONOate | - | [4] |

| Molecular Formula | C₄H₁₃N₅O₂ | - | [4] |

| Molecular Weight | 163.18 g/mol | - | [4] |

| Half-life (t½) | 20 hours | 0.1 M Phosphate Buffer, pH 7.4, 37°C | [2] |

| 56 hours | 0.1 M Phosphate Buffer, pH 7.4, Room Temp. | [2] | |

| 3400 minutes (56.7 hours) | PBS, pH 7.4, 22°C | [4] |

| NO Moles Released | ~2 per mole of NOC-18 | Physiological pH |[5] |

Table 2: Quantified Biological Effects of NOC-18

| Biological System | Effect | Concentration / Dose | Reference |

|---|---|---|---|

| Neonatal Rat Cardiomyocytes | Shift in steady-state inactivation (Vi,1/2) of Na⁺ channels from -65.3 mV to -73.8 mV | 1 mM (24-hour treatment) | [12] |

| Reduction in maximum inward Na⁺ current | 1 mM (24-hour treatment) | [12] | |

| Rat Brain (in vivo) | 7% decrease in tail-flick latency (hyperalgesia) | 15 µg (intracerebroventricular) | [11] |

| 23% decrease in tail-flick latency (hyperalgesia) | 150 µg (intracerebroventricular) | [11] |

| Macrophages | Induction of apoptosis | Dose-dependent |[4] |

Experimental Protocols

Accurate and reproducible results when using NOC-18 depend on proper handling and experimental design.

Protocol 1: Preparation and Handling of NOC-18 Solutions

This protocol describes the standard procedure for preparing a stable stock solution and applying it to an experimental system.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of NOC-18 by dissolving the powder in ice-cold 0.1 M sodium hydroxide (B78521) (NaOH).[1][3]

-

Stability and Storage: The alkaline stock solution is relatively stable but should be kept on ice during use and used within one day. For longer-term storage, aliquots can be frozen at -20°C, but daily degradation is approximately 5%.[1][3]

-

Application to Sample: To initiate NO release, add an appropriate volume of the stock solution to the buffered sample solution (e.g., PBS, pH 7.4). NO release begins immediately.[1][3]

-

Buffering Consideration: The volume of the alkaline stock solution should not exceed 1/50th of the total sample volume to ensure the sample's buffering capacity can maintain a stable physiological pH.[1]

Protocol 2: Measurement of NO Release Kinetics

This protocol outlines the use of a chemiluminescence analyzer to quantify NO release.

-

Instrumentation: Utilize a Sievers Nitric Oxide Analyzer (NOA) 280i or a similar chemiluminescence-based detector.[13]

-

Sample Preparation: Homogeneously disperse a known quantity (e.g., 1 mg) of the NO donor in a buffered solution (e.g., 1 mL of 0.01 M PBS, pH 7.4) under physiological conditions (37°C).[13]

-

Measurement: Introduce the sample into the analyzer's reaction chamber. The instrument will measure the NO concentration in real-time as it is released from the compound, allowing for the determination of release kinetics and total NO payload.[13]

Protocol 3: Phosphoproteomic Analysis of Cardioprotective Effects

This protocol is adapted from studies investigating NOC-18's effects on cardiac mitochondria.[9][10]

-

Heart Perfusion: Isolate Wistar rat hearts and perfuse them with a Krebs-Henseleit buffer containing NOC-18 prior to inducing stop-flow ischemia.

-

Mitochondrial Isolation: Following the ischemic period, isolate mitochondria from the heart tissue via differential centrifugation.

-

Protein Separation: Resolve the mitochondrial protein lysate using two-dimensional gel electrophoresis (2-DE).

-

Phosphoprotein Staining: Stain the 2-DE gels with Pro-Q Diamond phosphoprotein gel stain to visualize phosphorylated proteins, followed by a total protein stain like SYPRO Ruby.

-

Protein Identification: Excise protein spots showing differential phosphorylation between control and NOC-18 treated groups. Perform in-gel trypsin digestion.

-

Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and their phosphorylation sites.

References

- 1. NO Detection NOC 18 | CAS 146724-94-9 Dojindo [dojindo.com]

- 2. NOC-18 | 146724-94-9 [chemicalbook.com]

- 3. This compound - Amerigo Scientific [amerigoscientific.com]

- 4. NOC-18 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]

- 7. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracerebroventricular administration of a nitric oxide-releasing compound, NOC-18, produces thermal hyperalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Nitric Oxide Release Kinetics of NOC-18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the nitric oxide (NO) release kinetics of the NONOate compound, NOC-18 (1-Hydroxy-2-oxo-3,3-bis(2-aminoethyl)-1-triazene). This document is intended for researchers, scientists, and professionals in drug development who utilize NOC-18 as a nitric oxide donor in their experimental systems. The guide details the quantitative data on its release profile, in-depth experimental protocols for measuring NO release, and a visualization of the primary signaling pathway activated by NOC-18-derived nitric oxide.

Core Concepts of NOC-18 Nitric Oxide Release

NOC-18 belongs to the class of diazeniumdiolates, commonly known as NONOates. A key characteristic of these compounds is their ability to spontaneously decompose under physiological conditions to release nitric oxide. This decomposition is primarily dependent on factors such as pH and temperature, and does not require enzymatic activity. The general mechanism involves the proton-catalyzed liberation of two molecules of NO per molecule of the parent compound.

The release of nitric oxide from NOC-18 is characterized by a relatively long half-life, making it a suitable donor for experiments requiring a sustained and predictable release of NO over an extended period.

Quantitative Data on NOC-18 Release Kinetics

The nitric oxide release from NOC-18 is time-dependent. While comprehensive peer-reviewed datasets on the release kinetics under a wide range of pH and temperature are limited, the available information provides a solid foundation for its application in research.

A study measuring the cumulative NO release from a NOC-18 solution at room temperature and a pH of 7 using the Griess assay demonstrated a biphasic release pattern. An initial burst phase was observed, with approximately 50% of the total NO released within the first 30 minutes. This was followed by a more sustained release, with nearly 100% of the NO being liberated within 22 hours[1].

| Parameter | Condition | Value | Source |

| Half-life | 22°C, pH 7.4 | ~57 hours (~3420 minutes) | Unverified Datasheet |

| Cumulative NO Release | Room Temperature, pH 7 | ~50% in 30 minutes | [1] |

| Cumulative NO Release | Room Temperature, pH 7 | ~100% in 22 hours | [1] |

Note: The half-life of ~57 hours is widely cited but originates from manufacturer datasheets and should be considered as an approximate value. Experimental validation under specific laboratory conditions is recommended.

Experimental Protocols for Measuring Nitric Oxide Release

Accurate quantification of nitric oxide released from NOC-18 is crucial for the interpretation of experimental results. The following are detailed methodologies for three commonly used techniques.

Griess Assay for Indirect NO Quantification

The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).

Principle: Nitric oxide reacts with oxygen to form dinitrogen trioxide, which in turn reacts with water to produce nitrous acid. The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) converts nitrite into a colored azo compound, which can be quantified spectrophotometrically.

Detailed Protocol:

-

Reagent Preparation:

-

Griess Reagent A: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water. Store protected from light at 4°C.

-

Griess Reagent B: 1% sulfanilamide in 5% phosphoric acid. Store at room temperature.

-

Nitrite Standard: Prepare a stock solution of sodium nitrite (e.g., 1 M) in deionized water and perform serial dilutions to create a standard curve (e.g., 0-100 µM).

-

-

Sample Preparation:

-

Prepare a stock solution of NOC-18 in a cold, alkaline buffer (e.g., 10 mM NaOH) to prevent premature decomposition.

-

Initiate NO release by diluting the NOC-18 stock solution to the desired final concentration in a physiological buffer (e.g., PBS, pH 7.4) at the desired temperature.

-

At various time points, collect aliquots of the sample solution.

-

-

Assay Procedure:

-

To 100 µL of each standard and sample in a 96-well plate, add 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent A.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the nitrite concentration in the samples from the standard curve.

-

Chemiluminescence for Direct NO Detection

Chemiluminescence is a highly sensitive method for the direct detection of NO in real-time.

Principle: This technique is based on the reaction between nitric oxide and ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As NO₂ returns to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.

Experimental Workflow:

Caption: Workflow for NO detection by chemiluminescence.

Detailed Protocol:

-

Instrument Setup:

-

Set up the chemiluminescence NO analyzer according to the manufacturer's instructions. This typically involves connecting an ozone generator and a vacuum pump.

-

Calibrate the instrument using a certified NO gas standard.

-

-

Sample Preparation and Measurement:

-

Prepare a stock solution of NOC-18 in a cold, alkaline buffer.

-

In a sealed reaction vessel containing the desired physiological buffer, initiate NO release by adding the NOC-18 stock solution.

-

Continuously purge the headspace of the reaction vessel with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Introduce the purge gas containing the released NO into the reaction chamber of the chemiluminescence analyzer.

-

-

Data Acquisition:

-

The analyzer will continuously measure the light produced from the NO-ozone reaction.

-

Record the signal over time to obtain a real-time profile of NO release.

-

Electrochemical Sensing for Real-Time NO Monitoring

Electrochemical sensors (NO-selective electrodes) provide a direct and real-time measurement of NO concentration in solution.

Principle: These amperometric sensors typically consist of a working electrode, a counter electrode, and a reference electrode. A potential is applied to the working electrode that is sufficient to oxidize or reduce NO. The resulting current is directly proportional to the concentration of NO at the electrode surface.

Experimental Workflow:

Caption: Workflow for electrochemical detection of NO.

Detailed Protocol:

-

Sensor Preparation and Calibration:

-

Polarize the NO-selective electrode according to the manufacturer's instructions, typically for several hours before use.

-

Calibrate the sensor using a standard solution of a known NO donor with a rapid and well-defined release profile (e.g., S-nitrosoglutathione) or by generating a known concentration of NO through the reaction of sodium nitrite with an acidic iodide solution.

-

-

Measurement:

-

Prepare the NOC-18 solution in the desired buffer and place it in a reaction vessel.

-

Immerse the calibrated NO-selective electrode into the solution.

-

Record the current generated over time as NOC-18 decomposes and releases NO.

-

-

Data Analysis:

-

Convert the measured current to NO concentration using the calibration curve.

-

Plot the NO concentration as a function of time to obtain the release profile.

-

Signaling Pathway Activated by NOC-18

The primary and most well-established signaling pathway activated by nitric oxide released from NOC-18 is the canonical NO/cyclic guanosine (B1672433) monophosphate (cGMP) pathway.

Mechanism:

-

Activation of Soluble Guanylate Cyclase (sGC): Once released, the gaseous NO molecule rapidly diffuses across cell membranes. In the cytoplasm, it binds to the heme moiety of soluble guanylate cyclase (sGC).

-

cGMP Production: This binding event induces a conformational change in sGC, activating its catalytic domain. Activated sGC then converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP).

-

Downstream Effects: cGMP acts as a second messenger and activates cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates various downstream target proteins, leading to a cascade of cellular responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.

Caption: The canonical NO/cGMP signaling pathway.

This technical guide provides a foundational understanding of the nitric oxide release kinetics of NOC-18. For critical applications, it is imperative that researchers validate the release profile and concentration of NO under their specific experimental conditions.

References

The Kinetics of Nitric Oxide Release from NOC 18: A Technical Guide to Half-life in Physiological Buffer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the half-life of the nitric oxide (NO) donor, NOC 18 (also known as DETA NONOate), in physiological buffer. This document is intended to serve as a critical resource for researchers and professionals in drug development, offering detailed quantitative data, experimental protocols, and visualizations of relevant biological and experimental pathways.

Core Concept: Half-life of this compound

This compound, a member of the diazeniumdiolate (NONOate) class of compounds, is valued for its ability to spontaneously release nitric oxide in a controlled manner under physiological conditions. The half-life (t½) of this compound—the time required for half of the compound to decompose and release its NO payload—is a critical parameter for designing experiments and developing therapeutic applications. This decomposition is primarily dependent on pH and temperature.

Data Presentation: Half-life of this compound Under Various Conditions

The rate of NO release from this compound is significantly influenced by environmental factors. The following table summarizes the reported half-life of this compound in physiological buffers at different temperatures and pH values. This data is essential for predicting the duration and concentration of NO exposure in experimental setups.

| Temperature (°C) | pH | Buffer | Half-life |

| 22 | 7.4 | Phosphate-Buffered Saline (PBS) | 3400 minutes (~56.7 hours) |

| 22-25 | 7.4 | 0.1M Phosphate Buffer | 56 hours |

| 37 | 7.4 | 0.1M Phosphate Buffer | 20 hours |

| Ambient | 5.0 | Not Specified | Nearly instantaneous |

Note: this compound is reported to be relatively stable in alkaline solutions (pH ≥ 10.0)[1][2][3][4].

Mandatory Visualizations

To elucidate the mechanisms of action and experimental design, the following diagrams have been generated using the DOT language.

Caption: Canonical Nitric Oxide Signaling Pathway.

References

- 1. Enzo Life Sciences DETA NONOate (25mg). CAS: 146724-94-9, Quantity: Each | Fisher Scientific [fishersci.com]

- 2. DETA NONOate - Cayman Chemical [bioscience.co.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous nitric oxide release from DETA NONOate

An In-depth Technical Guide to the Spontaneous Nitric Oxide Release from DETA NONOate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazeniumdiolates, commonly known as NONOates, are a class of compounds that spontaneously release nitric oxide (NO) under physiological conditions.[1] Among these, (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, or DETA NONOate, is distinguished by its slow and prolonged release of NO, making it an invaluable tool in biomedical research for mimicking sustained, low-level endogenous NO production.[2][3]

This guide provides a comprehensive technical overview of the core characteristics of DETA NONOate, focusing on its decomposition kinetics, quantitative release data, detailed experimental protocols for its use and measurement, and the primary signaling pathway it activates.

Chemical Properties and Decomposition

DETA NONOate is structurally composed of a diethylenetriamine (B155796) (DETA) backbone linked to a [N(O)NO]⁻ functional group.[4] In solid form, it is stable.[5] However, when dissolved in aqueous solutions, it undergoes a spontaneous, pH-dependent decomposition that follows first-order kinetics.[4][6] The decomposition is initiated by protonation, leading to the liberation of two moles of NO for every mole of the parent compound.[2][4][7] After releasing NO, the only other metabolite produced is the original, biologically compatible diethylenetriamine amine.[5] This clean decomposition profile is a significant advantage for experimental applications.

The rate of NO release is critically dependent on pH and temperature. While stable in basic solutions (e.g., pH > 8), its decomposition accelerates as the pH decreases.[2][5] At a pH of 5.0, the decomposition is nearly instantaneous.[7] This characteristic allows for the preparation of stable stock solutions in dilute base (e.g., 0.01 M NaOH) and the initiation of NO release upon dilution into a neutral pH buffer.[8]

Caption: Decomposition pathway of DETA NONOate.

Quantitative Release Data

The predictable, slow-release kinetics of DETA NONOate are its defining feature. The following tables summarize the key quantitative parameters of its NO release.

Table 1: Half-Life of DETA NONOate at pH 7.4

| Temperature | Half-Life (t½) | Citation(s) |

| 37°C | 20 hours | [2][4][6][7] |

| 22-25°C | 56 hours | [2][4][6][7] |

Table 2: Stoichiometry and Release Kinetics

| Parameter | Value | Citation(s) |

| Moles of NO Released | 2 moles per mole of DETA NONOate | [2][4][7] |

| Release Kinetics | First-order, pH-dependent | [2][4][5] |

| Stability | Stable in basic pH, decomposes with protons | [2][5] |

Key Experimental Protocols

Accurate quantification of NO release and proper handling are critical for reproducible experimental outcomes.

Protocol 1: Preparation of DETA NONOate Stock Solution

To prevent premature decomposition, DETA NONOate should be dissolved in a dilute basic solution. This stock solution can then be added to experimental media to initiate NO release.

-

Preparation: Prepare a 0.01 M NaOH solution in high-purity water.

-

Dissolution: Weigh the desired amount of solid DETA NONOate and dissolve it in the 0.01 M NaOH solution to create a concentrated stock (e.g., 10-100 mM). For example, to make a 10 mM stock, dissolve 1.63 mg of DETA NONOate in 1 mL of 0.01 M NaOH.

-

Storage: Store the stock solution on ice for immediate use or at -80°C for long-term storage.[7] Solutions are unstable at neutral pH and should be prepared fresh.[3]

Protocol 2: Measurement of NO Release via Griess Assay

The Griess assay is an indirect method that quantifies nitrite (B80452) (NO₂⁻), a stable and primary oxidation product of NO in aqueous media.[8][9]

Reagents:

-

Griess Reagent: This typically consists of two solutions that are mixed before use or added sequentially.

-

Component A: Sulfanilamide (B372717) (e.g., 1% w/v) in an acidic solution (e.g., 5% phosphoric acid).[10]

-

Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) (e.g., 0.1% w/v) in water.[10]

-

-

Nitrite Standard: A solution of sodium nitrite (NaNO₂) of known concentration (e.g., 100 µM) is used to create a standard curve.

Procedure:

-

Initiate Release: Dilute the DETA NONOate stock solution into the desired physiological buffer or cell culture medium (pH 7.4) to the final working concentration. Incubate at the desired temperature (e.g., 37°C).

-

Sample Collection: At specified time points, collect aliquots (e.g., 50-100 µL) of the supernatant or buffer.

-

Standard Curve: Prepare a serial dilution of the sodium nitrite standard in the same buffer/medium as the samples (e.g., from 1.56 µM to 100 µM).[10]

-

Reaction:

-

Pipette 50 µL of each sample and standard into a 96-well plate.[10]

-

Add 50 µL of sulfanilamide solution (Component A) to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NEDD solution (Component B) to each well and incubate for another 5-10 minutes at room temperature, protected from light.[10]

-

-

Measurement: Measure the absorbance of the resulting chromophoric azo-derivative at 540-550 nm using a microplate reader.[10][11]

-

Quantification: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

References

- 1. aminer.cn [aminer.cn]

- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]

- 6. DETA NONOate - Cayman Chemical [bioscience.co.uk]

- 7. Enzo Life Sciences DETA NONOate (25mg). CAS: 146724-94-9, Quantity: Each | Fisher Scientific [fishersci.com]

- 8. Paper sensors for the measurement of nitric oxide release from endothelial cells - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00154K [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties and Structure of NOC-18

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOC-18, also known as DETA NONOate, is a diazeniumdiolate-based nitric oxide (NO) donor renowned for its slow and sustained release of NO, making it an invaluable tool in pharmacological research. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of NOC-18. It details its physicochemical characteristics, synthesis, and mechanism of NO release. Furthermore, this guide outlines key experimental protocols for studying its effects on apoptosis in macrophages and the inhibition of lipoprotein oxidation. The document also elucidates the pivotal role of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway in mediating the physiological effects of NOC-18, supported by visual diagrams and structured data for ease of comprehension and application in a research setting.

Chemical Properties and Structure

NOC-18, with the chemical name 2,2'-(Hydroxynitrosohydrazino)bis-ethanamine, is a member of the NONOate class of compounds. These compounds are characterized by the [N(O)NO]⁻ functional group, which is responsible for the release of nitric oxide.

Physicochemical Properties

The key physicochemical properties of NOC-18 are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| IUPAC Name | 2-[amino(2-aminoethyl)amino]-1-diazen-1-ium-1,2-diolate | N/A |

| Synonyms | DETA NONOate, Diethylenetriamine (B155796)/nitric oxide adduct | [1][2] |

| CAS Number | 146724-94-9 | [1] |

| Molecular Formula | C₄H₁₃N₅O₂ | [1][2] |

| Molecular Weight | 163.18 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in water, DMSO, and ethanol. | N/A |

| Purity | Typically ≥95% | [2] |

Chemical Structure

The chemical structure of NOC-18 consists of a diethylenetriamine backbone linked to a diazeniumdiolate functional group.

Chemical Structure of NOC-18

[Image of the 2D chemical structure of NOC-18]

Caption: 2D chemical structure of NOC-18 (DETA NONOate).

Synthesis

The synthesis of diazeniumdiolates like NOC-18 generally involves the reaction of a secondary amine with nitric oxide gas under alkaline conditions.[3]

General Synthesis Reaction: R₂NH + 2NO → R₂N-N(O)=NO⁻ H⁺

-

Reactants : The synthesis of NOC-18 specifically utilizes diethylenetriamine as the secondary amine precursor.

-

Conditions : The reaction is typically carried out in an inert atmosphere with a strong base, such as sodium methoxide, to deprotonate the amine, facilitating the reaction with nitric oxide gas. The product is then isolated as a stable salt.

Nitric Oxide Release and Mechanism of Action

NOC-18 is valued for its long half-life and predictable, slow release of nitric oxide. This release is pH-dependent and follows first-order kinetics.

Nitric Oxide Release Kinetics

| Condition | Half-life (t½) | Reference |

| pH 7.4, 37°C | 20 hours | [3] |

| pH 7.4, 22-25°C | 56 hours | [3] |

The decomposition of NOC-18 in aqueous solution results in the liberation of two moles of NO per mole of the parent compound.[3]

The NO/cGMP Signaling Pathway

The primary mechanism of action for the nitric oxide released from NOC-18 is the activation of the soluble guanylate cyclase (sGC) enzyme in target cells. This initiates a signaling cascade with wide-ranging physiological effects.

-

NO Diffusion : Being a small, lipophilic molecule, NO readily diffuses across cell membranes.

-

sGC Activation : In the cytoplasm, NO binds to the heme prosthetic group of soluble guanylate cyclase, causing a conformational change that activates the enzyme.

-

cGMP Production : Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Downstream Effects : cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG). PKG then phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal signaling.[4][5]

Caption: The NO/cGMP signaling pathway activated by NOC-18.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving NOC-18.

Induction of Apoptosis in Macrophages

This protocol outlines the steps to induce and quantify apoptosis in a macrophage cell line (e.g., RAW 264.7) using NOC-18.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

NOC-18 (DETA NONOate)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture : Culture macrophages in complete medium to 70-80% confluency.

-

Treatment : Prepare a stock solution of NOC-18 in sterile, cold 0.01 M NaOH. Immediately before use, dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1 mM). Replace the existing medium with the NOC-18 containing medium. Include a vehicle control (medium with the corresponding concentration of NaOH).

-

Incubation : Incubate the cells for a specified period (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Harvesting :

-

For adherent cells, gently scrape the cells into the medium.

-

Collect the cell suspension and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

-

Annexin V and PI Staining :

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

-

Flow Cytometry Analysis : Analyze the stained cells immediately using a flow cytometer.

-

Excite FITC at 488 nm and measure emission at ~530 nm.

-

Excite PI at 488 nm and measure emission at >670 nm.

-

Gate on the cell population to exclude debris.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V⁻/PI⁻): Live cells

-

Lower-right (Annexin V⁺/PI⁻): Early apoptotic cells

-

Upper-right (Annexin V⁺/PI⁺): Late apoptotic/necrotic cells

-

Upper-left (Annexin V⁻/PI⁺): Necrotic cells

-

-

Caption: Experimental workflow for macrophage apoptosis assay.

Inhibition of Lipoprotein Oxidation

This protocol describes a method to assess the inhibitory effect of NOC-18 on the copper-induced oxidation of low-density lipoprotein (LDL), measured by the formation of thiobarbituric acid reactive substances (TBARS).

Materials:

-

Human LDL

-

NOC-18 (DETA NONOate)

-

Copper (II) sulfate (B86663) (CuSO₄)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (B13500) for standard curve

-

Spectrophotometer

Procedure:

-

LDL Preparation : Isolate human LDL by ultracentrifugation or obtain commercially. Dialyze extensively against PBS to remove any EDTA. Determine the protein concentration of the LDL solution.

-

Reaction Setup :

-

In a microcentrifuge tube, add LDL to a final concentration of 100 µg/mL in PBS.

-

Add NOC-18 from a freshly prepared stock solution (in 0.01 M NaOH) to achieve the desired final concentrations (e.g., 1, 5, 10, 50 µM). Include a control with no NOC-18.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

-

Initiation of Oxidation : Initiate lipid peroxidation by adding CuSO₄ to a final concentration of 5 µM.

-

Incubation : Incubate the reaction mixture at 37°C for a specified time (e.g., 4 hours), with aliquots taken at different time points if a time-course is desired.

-

TBARS Assay :

-

Stop the reaction by adding an equal volume of cold 20% TCA.

-

Add an equal volume of 0.67% TBA.

-

Vortex and incubate at 95°C for 45 minutes.

-

Cool the samples on ice and centrifuge at 10,000 x g for 10 minutes to pellet the precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Quantification : Calculate the concentration of TBARS (expressed as MDA equivalents) using a standard curve prepared with MDA or its precursor.

Caption: Workflow for the TBARS assay to measure LDL oxidation.

Conclusion

NOC-18 (DETA NONOate) stands out as a critical research tool due to its prolonged and predictable release of nitric oxide. Its well-defined chemical properties and the established understanding of its mechanism of action via the NO/cGMP pathway provide a solid foundation for its application in various biological studies. The detailed experimental protocols provided in this guide for assessing its effects on macrophage apoptosis and lipoprotein oxidation serve as a practical resource for researchers. A thorough understanding of the principles and methodologies outlined herein will enable scientists and drug development professionals to effectively utilize NOC-18 to explore the multifaceted roles of nitric oxide in health and disease.

References

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]

- 4. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complex interactions of NO/cGMP/PKG systems on Ca2+ signaling in afferent arteriolar vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

Biological Effects of Long-Term Nitric Oxide Exposure Using NOC-18: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes. The use of NO donors, such as NOC-18 (1,3-propanediamine, N-[4-[1-(3-aminopropyl)-2-hydroxy-2-nitrosohydrazino]butyl]-), allows for the controlled and sustained release of NO, enabling the investigation of its long-term biological effects. This technical guide provides a comprehensive overview of the known and potential consequences of prolonged exposure to NOC-18, with a focus on cellular processes including cell cycle regulation, apoptosis, cellular senescence, and DNA damage response. This document synthesizes available data, presents detailed experimental protocols for key assays, and visualizes relevant signaling pathways to serve as a valuable resource for researchers in the field.

Introduction to NOC-18 as a Nitric Oxide Donor

NOC-18 is a diazeniumdiolate-based NO donor characterized by its slow and sustained release of nitric oxide in aqueous solutions. Its long half-life makes it an ideal tool for studying the biological effects of chronic NO exposure in vitro. Understanding these effects is crucial for elucidating the role of sustained NO signaling in various physiological and pathophysiological contexts, including cancer biology, neurodegeneration, and cardiovascular disease.

Key Biological Effects of Long-Term NOC-18 Exposure

Prolonged exposure to NOC-18 can elicit a range of cellular responses, from altered proliferation and migration to the induction of senescence and apoptosis. The specific outcomes are often cell-type and concentration-dependent.

Cell Cycle Progression and Polyploidy

Long-term treatment with nitric oxide donors can interfere with cell cycle checkpoints. While not specific to NOC-18, studies with other microtubule-targeting agents have shown that disruption of mitotic progression can lead to the formation of polyploid giant cancer cells. It is plausible that sustained high concentrations of NO from NOC-18 could similarly disrupt microtubule dynamics and cell cycle checkpoints, potentially leading to polyploidy.

Cell Migration and Proliferation

Nitric oxide is a known modulator of cell motility and proliferation. Studies using NOC-18 have demonstrated a dose-dependent effect on cell migration.

Table 1: Effect of 24-Hour NOC-18 Exposure on Neuronal Precursor Cell Migration and Proliferation

| NOC-18 Concentration (µM) | Relative Cell Migration (%) | Cell Proliferation |

| 1 | Increased | No significant effect |

| 50 | >200% increase | No significant effect |

| 100 | Increased | Significantly inhibited |

| 1000 | Significantly inhibited | Significantly inhibited |

Data synthesized from studies on neuronal precursor cells. The exact percentages can vary between cell types.

Cellular Senescence

Chronic exposure to cellular stressors, including reactive nitrogen species like NO, can induce a state of irreversible cell cycle arrest known as cellular senescence. Senescent cells are characterized by distinct morphological and biochemical features, including the secretion of a pro-inflammatory secretome known as the Senescence-Associated Secretory Phenotype (SASP). Long-term NOC-18 exposure is hypothesized to induce senescence through pathways involving DNA damage response and p53 activation.

Apoptosis

The role of nitric oxide in apoptosis is complex and context-dependent, with both pro- and anti-apoptotic effects reported. The net effect of long-term NOC-18 exposure on apoptosis likely depends on the cellular redox state, the concentration of NO achieved, and the expression levels of key apoptotic regulators like the Bcl-2 family proteins and caspases.

DNA Damage and Repair

As a reactive molecule, nitric oxide and its derivatives can cause DNA damage, including deamination of bases and single-strand breaks. Chronic exposure to NOC-18 may therefore activate the DNA Damage Response (DDR) pathway, leading to cell cycle arrest to allow for DNA repair. If the damage is extensive and irreparable, the cell may undergo apoptosis or senescence.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological effects of long-term NOC-18 exposure.

Protocol for Long-Term Continuous NOC-18 Exposure in Cell Culture

-

Cell Seeding: Plate cells at a low density to allow for long-term culture without reaching confluence.

-

Preparation of NOC-18 Stock Solution: Prepare a high-concentration stock solution of NOC-18 in a suitable solvent (e.g., 0.01 M NaOH) immediately before use. Protect the solution from light.

-

Treatment Regimen:

-

Determine the desired final concentration of NOC-18 for your experiment.

-

Add the appropriate volume of the NOC-18 stock solution to the cell culture medium.

-

Due to the long half-life of NOC-18, the medium should be replaced with fresh medium containing NOC-18 every 48-72 hours to ensure a continuous and relatively stable concentration of NO.

-

-

Control Groups: Include a vehicle control group (medium with the solvent used for the NOC-18 stock) and an untreated control group.

-

Duration: Continue the treatment for the desired long-term period (e.g., 5, 10, or 14 days).

-

Analysis: At the end of the treatment period, harvest the cells for downstream analysis as described in the following protocols.

Experimental workflow for long-term NOC-18 exposure.

Protocol for Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

-

Cell Fixation:

-

Wash cells treated with NOC-18 (as per Protocol 3.1) twice with PBS.

-

Fix the cells with 1X Fixative Solution (e.g., 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS) for 10-15 minutes at room temperature.

-

-

Washing: Wash the cells three times with PBS.

-

Staining:

-

Prepare the Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate-buffered saline at pH 6.0).

-

Incubate the cells with the Staining Solution overnight at 37°C in a dry incubator (no CO2).

-

-

Visualization:

-

The next day, check for the development of a blue color in the cytoplasm of senescent cells under a light microscope.

-

Counterstain with a nuclear stain like DAPI if desired.

-

-

Quantification: Count the percentage of blue-stained cells in at least five random fields of view for each condition.

Protocol for Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

-

Cell Harvesting:

-

Collect both adherent and floating cells from the NOC-18 treated and control cultures.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use appropriate compensation controls.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

Protocol for Immunofluorescence Staining of DNA Damage Marker γH2AX

-

Cell Fixation and Permeabilization:

-

Fix NOC-18 treated and control cells grown on coverslips with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific antibody binding with 1% BSA in PBST for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Quantification:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

-

Signaling Pathways Modulated by Long-Term Nitric Oxide Exposure

Chronic nitric oxide signaling can impact several key cellular pathways. The following diagrams illustrate some of the most relevant pathways.

p53-p21 Signaling Pathway in Cell Cycle Arrest and Senescence

Long-term NO-induced DNA damage can lead to the activation of the tumor suppressor p53. Activated p53 can then induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and potentially cellular senescence.

p53-p21 pathway in NO-induced senescence.

Mitochondrial (Intrinsic) Pathway of Apoptosis

Sustained nitrosative stress from long-term NOC-18 exposure can lead to mitochondrial dysfunction, a key event in the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and programmed cell death.

NO-induced intrinsic apoptosis pathway.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of long-term exposure to nitric oxide donors. While data specifically for long-term NOC-18 exposure is limited, these tables provide a representative overview of the expected quantitative changes.

Table 2: Changes in Protein Expression Following 14-Day Exposure to a Long-Acting NO Donor (DETA NONOate) in Lung Cancer Cells [1]

| Protein | Change in Expression (Fold Change vs. Control) |

| E-cadherin | Decreased |

| Vimentin | ~2.0-fold increase |

| Snail | ~2.5-fold increase |

Table 3: Phosphoproteome Changes in Rat Hearts Pretreated with NOC-18 Prior to Ischemia [2]

| Identified Protein | Change in Phosphorylation |

| ATP synthase subunit alpha | Altered |

| Adenine nucleotide translocase 1 | Altered |

| Multiple other mitochondrial proteins | Altered |

Note: This study focused on pre-conditioning rather than long-term continuous exposure, but it provides valuable quantitative proteomic data related to NOC-18.

Conclusion

The long-term biological effects of the nitric oxide donor NOC-18 are multifaceted and context-dependent. Chronic exposure can significantly impact fundamental cellular processes, including cell cycle progression, migration, senescence, and apoptosis. The provided protocols and pathway diagrams offer a framework for researchers to investigate these effects in their specific model systems. Further research is warranted to generate more comprehensive quantitative datasets on the long-term consequences of NOC-18 exposure across various cell types and to fully elucidate the underlying molecular mechanisms. This will be critical for understanding the therapeutic and pathological implications of sustained nitric oxide signaling.

References

- 1. Prolonged Nitric Oxide Exposure Enhances Anoikis Resistance and Migration through Epithelial-Mesenchymal Transition and Caveolin-1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of NOC 18 in Elucidating Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOC 18, a diazeniumdiolate, is a member of the NONOate class of compounds that spontaneously release nitric oxide (NO) under physiological conditions. This property makes this compound an invaluable tool for researchers studying the myriad roles of NO in cellular signaling. Nitric oxide, a short-lived, gaseous signaling molecule, is a key regulator of diverse physiological and pathological processes, including vasodilation, neurotransmission, inflammation, and apoptosis. The predictable and sustained release of NO from this compound allows for controlled experimental investigations into its complex downstream effects. This guide provides an in-depth overview of the application of this compound in studying cellular signaling pathways, complete with quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

Core Mechanism of Action: Nitric Oxide Donation

This compound decomposes in aqueous solutions to release two molecules of NO per molecule of the parent compound. This process is independent of enzymatic activity and is primarily influenced by pH and temperature. The slow and prolonged release of NO from this compound is a key advantage, enabling the study of cellular responses to sustained NO exposure, mimicking chronic physiological or pathological conditions.

Key Signaling Pathways Modulated by this compound-Derived NO

The biological effects of NO are pleiotropic, stemming from its ability to interact with a variety of molecular targets. The signaling cascades initiated by this compound-derived NO can be broadly categorized into cGMP-dependent and cGMP-independent pathways.

The Canonical cGMP-Dependent Pathway

The most well-characterized signaling pathway activated by NO is the soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) pathway.[1][2][3][4] In this cascade, NO, released from this compound, diffuses across the cell membrane and binds to the heme moiety of sGC. This binding allosterically activates sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[4] The subsequent increase in intracellular cGMP levels activates PKG, which in turn phosphorylates a multitude of downstream target proteins, culminating in a cellular response.[2]

cGMP-Independent Pathways: Modulation of MAPK and PI3K/Akt Signaling

Nitric oxide can also exert its effects independently of the cGMP pathway, often through direct post-translational modification of proteins, such as S-nitrosylation. One significant area of cGMP-independent signaling influenced by this compound is the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

Studies have shown that NO donors like this compound can lead to the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein.[5] This effect is not due to the inhibition of HIF-1α degradation but rather an increase in its protein synthesis. This increase is thought to be mediated by the nitrosative modification of kinases such as those in the PI3K/Akt and MAPK pathways, and phosphatases like PTEN.[5]

Role in Apoptosis and Cell Proliferation

The effect of this compound on cell fate is often dose-dependent. Low concentrations of NO can be protective and promote cell proliferation, while high concentrations can induce apoptosis or necrosis.[6][7]

-

Pro-apoptotic Effects: At high concentrations (e.g., 100 µM to 1 mM), this compound can induce apoptosis.[6][8] This is often mediated through mitochondrial pathways, including the inhibition of cellular respiration, a decrease in mitochondrial membrane potential, the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of caspases.[8][9]

-

Effects on Cell Proliferation and Migration: In contrast, lower concentrations of this compound (e.g., 1-100 µM) have been shown to facilitate cell migration in a dose-dependent manner.[6] However, at concentrations of 100 µM and higher, this compound can significantly inhibit cell proliferation.[6]

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data from various studies investigating the effects of this compound on cellular processes.

Table 1: Dose-Dependent Effects of this compound on Cell Migration and Proliferation

| Concentration of this compound | Effect on Cell Migration | Effect on Cell Proliferation | Cell Type | Reference |

| 1 - 100 µM | Significant increase | No significant effect (up to 50 µM) | NT2 neuronal precursor cells | [6] |

| 100 µM | Increased migration | Significant inhibition | NT2 neuronal precursor cells | [6] |

| 1 mM | Significant inhibition | Significant inhibition (cytotoxic) | NT2 neuronal precursor cells | [6] |

Table 2: Effects of this compound on Apoptosis and Mitochondrial Function in PC12 Cells

| Treatment | Effect | Observation | Reference |

| 1 mM this compound | Inhibition of Cellular Respiration | Rapid and almost complete inhibition | [8][9] |

| 1 mM this compound | Mitochondrial Membrane Potential | Rapid decrease | [8] |

| 1 mM this compound | Apoptosis | Induction of apoptosis, preventable by caspase inhibitors | [8] |

| 1 mM this compound (in the absence of glucose) | Cell Death | 80-100% necrosis due to ATP depletion | [8][9] |

Experimental Protocols

General Guidelines for Using this compound in Cell Culture

-

Stock Solution Preparation: this compound is typically dissolved in a basic solution (e.g., 0.01 M NaOH) to create a concentrated stock solution. This is because this compound is more stable at a higher pH. The stock solution should be prepared fresh before each experiment.

-

Dosing: The stock solution should be diluted directly into the cell culture medium to the desired final concentration immediately before treating the cells.

-

Controls: Appropriate controls are crucial. These include a vehicle control (the same concentration of the solvent used for the stock solution, e.g., NaOH) and, if possible, a "spent" this compound control (a solution of this compound that has been allowed to fully decompose to ensure that the observed effects are due to NO and not the parent compound or its byproducts).

Example Protocol: Investigating the Effect of this compound on Protein Phosphorylation via Western Blotting

This protocol provides a general framework for assessing the phosphorylation status of a target protein in response to this compound treatment.

-

Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow to a suitable confluency (typically 70-80%).

-

Cell Treatment:

-

Prepare a fresh stock solution of this compound in 0.01 M NaOH.

-

Dilute the this compound stock solution directly into the cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 1 µM to 100 µM).

-

Include a vehicle control (medium with the corresponding amount of 0.01 M NaOH).

-

Incubate the cells for the desired time period (e.g., 15 min, 30 min, 1 hr, 24 hr).

-

-

Cell Lysis:

-

After incubation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.

-

Denature the samples by heating.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the target protein to confirm equal loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein band to the total protein band for each sample.

-

Compare the normalized values between treated and control groups.

-

Conclusion

This compound is a powerful and versatile tool for investigating the complex roles of nitric oxide in cellular signaling. Its predictable and sustained release of NO allows for controlled studies of both cGMP-dependent and -independent pathways. By carefully selecting concentrations and experimental conditions, researchers can use this compound to dissect the intricate mechanisms by which NO regulates a wide array of cellular processes, from proliferation and migration to apoptosis. The information and protocols provided in this guide offer a solid foundation for designing and executing robust experiments to further our understanding of NO-mediated signaling in health and disease.

References

- 1. The Nitric Oxide-cGMP Signaling Pathway Differentially Regulates Presynaptic Structural Plasticity in Cone and Rod Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions between Nitric Oxide and Hypoxia-Inducible Factor Signaling Pathways in Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nitric-oxide-induced necrosis and apoptosis in PC12 cells mediated by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric-Oxide-Induced Necrosis and Apoptosis in PC12 Cells Mediated by Mitochondria: Full Paper PDF & Summary | Bohrium [bohrium.com]

Investigating Nitrosative Stress with NOC 18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of the nitric oxide (NO) donor NOC 18 (also known as DETA NONOate) as a tool to induce and investigate nitrosative stress in a research setting. This document outlines the chemical properties of this compound, its mechanism of action, detailed experimental protocols, and the key signaling pathways it modulates.

Introduction to this compound and Nitrosative Stress

Nitrosative stress is a condition that arises from an imbalance between the production of reactive nitrogen species (RNS) and the ability of a biological system to detoxify these reactive intermediates or repair the resulting damage.[1] The primary RNS, nitric oxide (NO), is a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.[2][3] However, its overproduction or interaction with other reactive species like superoxide (B77818) (O₂⁻) can lead to the formation of highly reactive peroxynitrite (ONOO⁻), a key mediator of nitrosative damage.[1] This can result in protein nitration, lipid peroxidation, and DNA damage, contributing to the pathology of various diseases.[1][4]

This compound, or 2,2ʹ-(Hydroxynitrosohydrazino)bis-ethanamine, is a member of the diazeniumdiolate (NONOate) class of compounds that spontaneously release nitric oxide under physiological conditions.[5][6] Its key advantage is a long half-life, which allows for a sustained and controlled release of NO, making it an invaluable tool for mimicking chronic nitrosative stress conditions in vitro and in vivo.[7][8] Unlike other NO donors, the decomposition of NOCs is relatively simple and does not produce by-products that interfere with cellular activities.[6][9]

Physicochemical Properties and Handling

This compound is a solid compound with specific solubility and stability characteristics that are critical for experimental design.[7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Alternate Names | DETA NONOate, 2,2ʹ-(Hydroxynitrosohydrazino)bis-ethanamine | [5][7] |

| CAS Number | 146724-94-9 | [5][7] |

| Molecular Formula | C₄H₁₃N₅O₂ | [5][7] |

| Molecular Weight | 163.18 g/mol | [5][7] |

| Form | Solid | [7] |

| Solubility | Soluble in water, 10 mM NaOH, and PBS (pH 7.4) | [7] |

| Purity | ≥90% (HPLC) or ≥95% | [5][7] |

The rate of NO release from this compound is pH-dependent, with dissociation being almost instantaneous at a pH of 5.0.[8] Its long half-life at physiological pH makes it ideal for long-term studies.

Table 2: Half-life of this compound

| Condition | Half-life (t½) | Reference |

| 0.1 M PBS, pH 7.4, 37°C | 20 hours | [8] |

| 0.1 M PBS, pH 7.4, 22°C | 3400 minutes (~56.7 hours) | [7] |

| 0.1 M PBS, pH 7.4, Room Temp. | 56 hours | [8] |

Mechanism of Action and Cellular Signaling

This compound spontaneously decomposes in aqueous solution to release two molecules of nitric oxide.[6] The liberated NO can then initiate several signaling cascades.

The Canonical cGMP-PKG Pathway

The most well-established signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC). NO binds to the heme moiety of sGC, inducing a conformational change that catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets, leading to physiological responses such as smooth muscle relaxation.[2][10] This pathway is central to the cardioprotective effects observed with this compound pretreatment in ischemia models.[10][11]

Caption: The canonical nitric oxide (NO) signaling pathway via cGMP.

Formation of Peroxynitrite and Nitrosative Stress

In the presence of superoxide radicals (O₂⁻), NO can be diverted from the sGC pathway. The rapid reaction between NO and O₂⁻ forms peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[12] Peroxynitrite can cause irreversible oxidative damage to a wide range of biomolecules. A key hallmark of this nitrosative stress is the nitration of tyrosine residues on proteins, forming 3-nitrotyrosine (B3424624) (3-NT).[1] This modification can alter protein structure and function, leading to cellular dysfunction.[1]

Caption: Formation of peroxynitrite and subsequent protein nitration.

Experimental Design and Protocols

Investigating nitrosative stress using this compound typically involves treating a biological system with the donor and subsequently measuring various endpoints, including NO production, cell viability, and specific markers of nitrosative damage.

Caption: General experimental workflow for studying this compound effects.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound for addition to experimental systems. Stock solutions in alkaline solutions are relatively stable.[6][9]

Materials:

-

This compound powder

-

0.1 M Sodium Hydroxide (NaOH), sterile

-

Microcentrifuge tubes

-

Ice bath

Procedure:

-

On an ice bath, prepare a 10 mM stock solution of this compound by dissolving the required amount of powder in ice-cold, sterile 0.1 M NaOH.

-

Gently vortex until fully dissolved. The solution should be prepared fresh.

-

Aliquot the stock solution into microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Use the stock solution immediately. While it can be stored at -20°C, it degrades by about 5% per day.[6][9] For this reason, fresh preparation is strongly recommended.

-

Note: When adding the stock solution to buffered media (e.g., cell culture media), the volume should not exceed 1/50th of the total sample volume to avoid significant pH changes.[9]

Protocol 2: Induction of Nitrosative Stress in Cell Culture

Objective: To treat cultured cells with this compound to induce a state of nitrosative stress for subsequent analysis.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells, macrophages)

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Plate cells at a desired density and allow them to adhere and grow overnight.

-

The next day, replace the old medium with fresh, pre-warmed complete medium.

-

Dilute the this compound stock solution directly into the cell culture medium to achieve the final desired concentration. Common working concentrations range from 1 µM to 1 mM, depending on the cell type and desired effect.[13][14][15]

-

A vehicle control should be run in parallel, using an equivalent volume of 0.1 M NaOH added to the medium.

-

Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours). Time-course experiments are recommended to characterize the cellular response.[14]

-

After incubation, collect the conditioned medium (for NO measurement) and/or lyse the cells for analysis of intracellular markers or protein.

Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)

Objective: To quantify the amount of NO released into the cell culture medium by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻).[16][17]

Materials:

-

Conditioned cell culture medium (from Protocol 2)

-

Griess Reagent Kit (typically containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well microplate

-

Microplate reader (540-570 nm absorbance)

Procedure:

-

Prepare a nitrite standard curve by serially diluting a NaNO₂ stock solution in fresh culture medium (ranging from ~1 to 100 µM).

-

Pipette 50 µL of each standard and experimental sample (conditioned medium) into separate wells of a 96-well plate in duplicate or triplicate.

-

Add 50 µL of the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

Measure the absorbance at ~540 nm within 30 minutes.

-

Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Protocol 4: Assessment of Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effects of this compound-induced nitrosative stress. The MTT assay measures the metabolic activity of viable cells.

Materials:

-

Cells treated with this compound in a 96-well plate (from Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader (570 nm absorbance)

Procedure:

-

After the this compound treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at ~570 nm.

-

Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 5: Detection of Protein Tyrosine Nitration (Western Blot)

Objective: To detect 3-nitrotyrosine (3-NT), a stable marker of peroxynitrite-mediated damage.

Materials:

-

Cell lysates (from Protocol 2)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membrane

-

Primary antibody: Anti-3-Nitrotyrosine

-

Secondary antibody: HRP-conjugated

-

Chemiluminescent substrate

Procedure:

-

Determine the protein concentration of cell lysates.

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with the primary anti-3-NT antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Quantitative Data from this compound Studies

The effects of this compound are highly dependent on concentration and cell type. Low concentrations can be protective or stimulate physiological processes, while high concentrations often lead to cytotoxicity and overt stress.[18]

Table 3: Concentration-Dependent Effects of this compound on Cellular Processes

| Cell Type | Concentration | Duration | Effect | Reference |

| Human Neuronal Precursor Cells | 1-100 µM | 24 hours | Increased cell migration | [13] |

| Human Neuronal Precursor Cells | 100 µM | 24 hours | Significantly inhibited cell proliferation | [13] |

| Human Neuronal Precursor Cells | 1 mM | 24 hours | Significantly inhibited cell migration (cytotoxicity) | [13] |

| Rat Vascular Smooth Muscle Cells | 100 µM | 24 hours | Downregulation of ribosomal protein gene expression | [14] |

| Airway Smooth Muscle Cells | 500 µM | 23 hours | Promoted deposition of hyaluronan cables | [15] |

Table 4: Effects of this compound on Electrophysiological and Biochemical Parameters

| System | Parameter | Concentration | Duration | Effect | Reference |

| Neonatal Rat Cardiomyocytes | Na⁺ Channel Current (Iₙₐ) | 1 mM | 5 minutes | No significant change in maximum inward current | [19] |

| Neonatal Rat Cardiomyocytes | Na⁺ Channel Current (Iₙₐ) | Not specified | 24 hours | Decreased maximum inward current from -160.7 to -122.2 pA/pF | [19] |

| Rat Aortic Rings | Vasodilation | EC₅₀ | In vitro | Lower sensitivity (higher EC₅₀) in old vs. young rats | [20] |

| Rat Cardiac Mitochondria | Phosphoproteome | Not specified | Pre-ischemia | Altered phosphorylation of 20 mitochondrial proteins | [11][21] |

Conclusion

This compound is a powerful and versatile tool for the controlled induction of nitrosative stress in experimental models. Its long half-life at physiological pH allows for the study of both acute and chronic effects of sustained nitric oxide release. By employing the protocols and understanding the signaling pathways outlined in this guide, researchers can effectively investigate the molecular mechanisms of nitrosative stress and its role in health and disease, aiding in the identification of novel therapeutic targets and the development of new drugs.

References

- 1. Fundamental Mechanisms of the Cell Death Caused by Nitrosative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular mechanisms of action of therapeutic nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new nitric oxide donor, NOC-18, exhibits a nociceptive effect in the rat formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitrosative Stress and Its Association with Cardiometabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. NO Detection this compound | CAS 146724-94-9 Dojindo [dojindo.com]

- 7. NOC-18 [sigmaaldrich.com]

- 8. NOC-18 | 146724-94-9 [chemicalbook.com]

- 9. This compound - Amerigo Scientific [amerigoscientific.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]

- 18. Effects of nitric oxide on cell proliferation: novel insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effect of age on rat aortic responses to acetylcholine and nitric oxide donor (NOC-18) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]

NOC-18: A Technical Guide for Vascular Biology Research

For Researchers, Scientists, and Drug Development Professionals